

Spectroscopic Profile of Butane-2-sulfonamide: A Technical Guide

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Compound of Interest

Compound Name: **Butane-2-sulfonamide**

Cat. No.: **B3246515**

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Introduction

Butane-2-sulfonamide is an organic compound with the molecular formula C₄H₁₁NO₂S. As a member of the sulfonamide class of compounds, it is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. A thorough understanding of the spectroscopic characteristics of **Butane-2-sulfonamide** is essential for its identification, characterization, and quality control. This technical guide provides a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Spectroscopic Data

The following sections present the spectroscopic data for **Butane-2-sulfonamide**. It is important to note that while the mass spectrometry data is based on predictions for the specific molecule^[1], the NMR and IR data are based on characteristic chemical shifts and absorption frequencies for the functional groups present in the molecule, as specific experimental spectra for **Butane-2-sulfonamide** are not widely available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 0.9	Triplet	3H	CH ₃ (terminal methyl of ethyl group)
~ 1.2	Doublet	3H	CH ₃ (methyl group on chiral center)
~ 1.6	Multiplet	2H	CH ₂ (methylene of ethyl group)
~ 3.0	Multiplet	1H	CH (chiral center)
~ 4.8 (variable)	Singlet	2H	NH ₂ (sulfonamide)

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~ 10	CH ₃ (terminal methyl of ethyl group)
~ 15	CH ₃ (methyl group on chiral center)
~ 25	CH ₂ (methylene of ethyl group)
~ 60	CH (chiral center)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3390 - 3320	Strong, Sharp	N-H Asymmetric Stretch	Sulfonamide (-SO ₂ NH ₂)
3280 - 3220	Strong, Sharp	N-H Symmetric Stretch	Sulfonamide (-SO ₂ NH ₂)
2960 - 2850	Strong	C-H Stretch	Alkane (-CH ₃ , -CH ₂ , -CH)
1345 - 1315	Strong	S=O Asymmetric Stretch	Sulfonamide (-SO ₂ NH ₂)
1190 - 1145	Strong	S=O Symmetric Stretch	Sulfonamide (-SO ₂ NH ₂)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data[\[1\]](#)

Adduct	m/z (Predicted)
[M+H] ⁺	138.05834
[M+Na] ⁺	160.04028
[M-H] ⁻	136.04378
[M+NH ₄] ⁺	155.08488
[M+K] ⁺	176.01422
[M] ⁺	137.05051

Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for a solid organic compound such as **Butane-2-sulfonamide**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 5-25 mg of the solid **Butane-2-sulfonamide** sample for ^1H NMR, and 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
 - To ensure homogeneity and remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. The acquisition time is typically a few minutes.
 - For ^{13}C NMR, a longer acquisition time (20-60 minutes or more) is generally required due to the lower natural abundance and sensitivity of the ^{13}C nucleus. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.

IR Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation:
 - Place a small amount (a few milligrams) of solid **Butane-2-sulfonamide** into a clean vial.
 - Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methylene chloride) to dissolve the solid.
 - Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
 - Using a pipette, apply a drop of the solution to the center of the salt plate.
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
- Instrument Setup and Data Acquisition:
 - Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO_2 , H_2O) or instrumental interferences.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
- Data Processing and Cleanup:
 - Label the significant peaks in the spectrum with their corresponding wavenumbers (cm^{-1}).

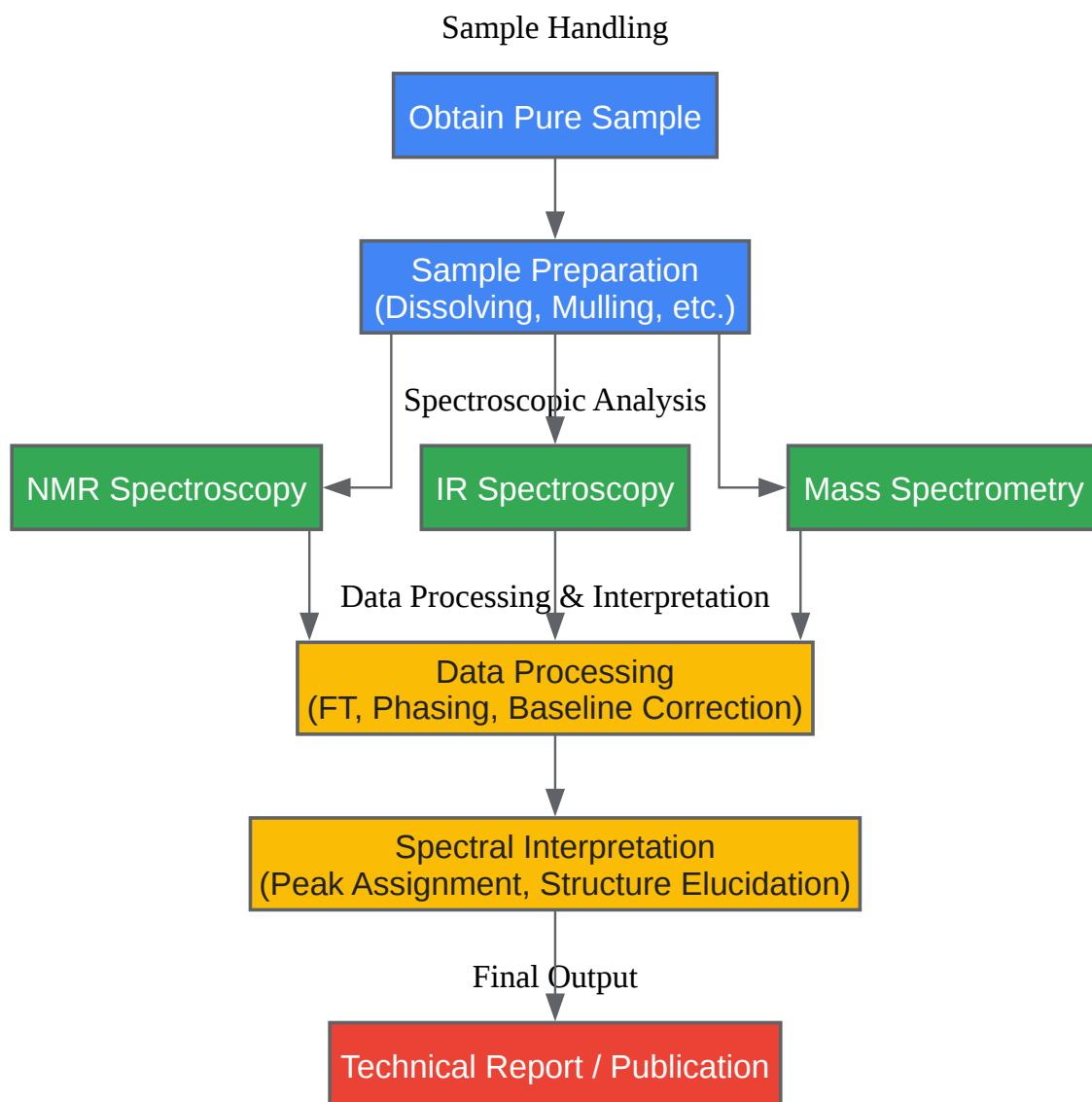
- Clean the salt plate thoroughly with a dry solvent (e.g., dry acetone) and return it to a desiccator for storage.

Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction:
 - Introduce a small amount of the **Butane-2-sulfonamide** sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.
 - The sample is vaporized in a high vacuum environment within the ion source.
- Ionization:
 - The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).
 - This electron impact causes the molecules to lose an electron, forming a positively charged molecular ion (M^+). Excess energy from this process can lead to fragmentation of the molecular ion.
- Mass Analysis:
 - The resulting ions (molecular ion and fragment ions) are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection and Spectrum Generation:
 - An electron multiplier or other detector measures the abundance of ions at each m/z value.
 - The data is processed by a computer to generate a mass spectrum, which is a plot of relative ion abundance versus m/z . The most abundant ion is designated as the base peak with a relative abundance of 100%.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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References

- 1. PubChemLite - Butane-2-sulfonamide (C4H11NO2S) [pubchemlite.lcsb.uni.lu]
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